REACTION_CXSMILES
|
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[C:3]([C:12]#N)=[CH:2]1.[PH2]([O-])=[O:15].[Na+].O.N1C=CC=CC=1>C(O)(=O)C.[Ni]>[CH:12]([C:3]1[C:4](=[O:11])[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[NH:1][CH:2]=1)=[O:15] |f:1.2|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
N1C=C(C(C2=CC=CC=C12)=O)C#N
|
Name
|
|
Quantity
|
16.12 g
|
Type
|
reactant
|
Smiles
|
[PH2](=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the hot suspension was filtered
|
Type
|
WASH
|
Details
|
the catalyst cake washed with warm ethanol into the filtrates
|
Type
|
CUSTOM
|
Details
|
The combined filtrates and washings were evaporated to one-third of the original volume and on equal volume of water
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CNC2=CC=CC=C2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |